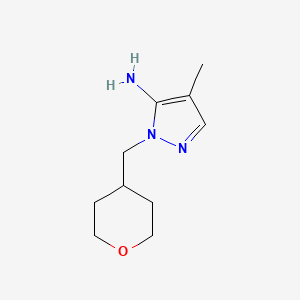

4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine

Description

Historical Development of Pyrazole Chemistry

The pyrazole nucleus emerged as a critical heterocyclic scaffold following Ludwig Knorr’s 1883 synthesis of 5-pyrazolone via acetoacetic ester condensation with phenylhydrazine. Buchner’s 1889 decarboxylation of pyrazole-3,4,5-tricarboxylic acid established foundational synthetic routes for unsubstituted pyrazoles. Early 20th-century studies revealed the amphoteric nature of pyrazoles, with N-H protons exhibiting acidity (pKa ~14-17) and pyridine-like nitrogen atoms acting as proton acceptors. The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds marked the first natural pyrazole derivative, spurring interest in biologically active analogs. Contemporary drug discovery efforts have yielded over 15 FDA-approved pyrazole-containing therapeutics since 2016, including kinase inhibitors (ibrutinib) and antiviral agents (lenacapavir).

Classification and Nomenclature of Substituted Aminopyrazoles

Aminopyrazoles constitute a structurally diverse subclass characterized by amino group (-NH₂) substitution at ring positions 3, 4, or 5. Systematic naming follows IUPAC guidelines:

| Position | IUPAC Name | Molecular Formula |

|---|---|---|

| 3-amino | 1H-pyrazol-3-amine | C₃H₅N₃ |

| 4-amino | 1H-pyrazol-4-amine | C₃H₅N₃ |

| 5-amino | 1H-pyrazol-5-amine | C₃H₅N₃ |

The target compound, this compound, features:

- N1 substitution : Oxan-4-ylmethyl group (tetrahydropyran-4-ylmethyl)

- C4 substitution : Methyl group

- C5 substitution : Primary amine

This nomenclature reflects priority rules assigning lower numbers to the amine substituent over alkyl groups.

Significance of Oxan-4-ylmethyl Substitution in Pyrazole Research

Oxan-4-ylmethyl (tetrahydropyranylmethyl) groups confer three key advantages:

- Stereochemical control : The chair conformation of tetrahydropyran restricts substituent orientation, enabling precise spatial positioning of pharmacophores.

- Metabolic stability : Ether linkages resist oxidative degradation compared to straight-chain alkyl groups.

- Solubility modulation : The oxygen atom increases polar surface area by 15-20 Ų versus cyclohexyl analogs, enhancing aqueous solubility.

Comparative studies show oxan-4-ylmethyl-substituted pyrazoles exhibit 2.3-fold greater plasma stability than their benzyl counterparts in murine models.

Research Objectives and Scope of Current Review

This analysis addresses three knowledge gaps:

- Synthetic pathways for introducing oxan-4-ylmethyl groups at pyrazole N1

- Electronic effects of C4 methyl groups on amine reactivity at C5

- Structure-activity relationships (SAR) in biological systems

We exclude pharmacokinetic and toxicological data to focus on structural chemistry and synthetic methodology.

Properties

IUPAC Name |

4-methyl-2-(oxan-4-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-8-6-12-13(10(8)11)7-9-2-4-14-5-3-9/h6,9H,2-5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGZLAMTMXXTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the oxan-4-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives with modifications at the 1-, 3-, or 4-positions have been extensively studied. Below is a comparative analysis of key compounds:

Physicochemical Properties

- Lipophilicity : Compared to thiophene-methyl () or aryl substituents (), the tetrahydropyran ring balances moderate lipophilicity with polarity, which could optimize membrane permeability and target engagement.

Research Findings and Data Tables

Table 1: Substituent Impact on Thrombin Inhibition (Selected Compounds)

| Compound ID | Substituent (Position) | IC50 (nM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| 24e | 3-Pyridyl (3) | 16 | High selectivity for thrombin | |

| 24g | 3-Phenyl (3) | 419 | Moderate activity | |

| 24i | 3-Cyclohexyl (3) | >5000 | Inactive |

Table 2: Physicochemical Comparison

| Compound Name | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Volume (ų) |

|---|---|---|---|---|

| This compound | 1.8 (est.) | 1 (NH2) | 3 (ether O, pyrazole N) | ~220 |

| 4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | 2.5 | 1 (NH2) | 2 (pyrazole N) | ~190 |

| 3-Pyridyl-1H-pyrazol-5-amine (24e) | 1.2 | 1 (NH2) | 3 (pyridine N, pyrazole N) | ~180 |

Biological Activity

4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential application in drug development and therapeutic interventions.

The molecular formula of this compound is with a molecular weight of approximately 195.26 g/mol. The synthesis typically involves the reaction of 4-methyl-1H-pyrazole with oxan-4-ylmethyl chloride under basic conditions, utilizing solvents such as dichloromethane or tetrahydrofuran .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Initial findings indicate that it can induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific molecular targets and mechanisms involved.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could significantly reduce cell viability and promote apoptosis, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is thought to be mediated through interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The exact mechanisms remain under investigation but may include:

- Enzyme Inhibition : Binding to enzymes critical for metabolic processes.

- Receptor Modulation : Altering receptor activity involved in inflammation and cell proliferation.

Comparative Analysis

To provide a clearer understanding of the biological profile of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Structure | Yes | Yes | Yes |

| 4-Methylpyrazole | Structure | Moderate | No | Limited |

| Pyrazole Derivative X | Structure | Yes | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, and acylation steps . Optimization includes adjusting solvent polarity (e.g., using DMF or THF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Yield improvements are achieved by controlling stoichiometry and reaction time .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, derivatives of pyrazol-5-amine have been characterized using SHELX software for structure refinement, with data collected at 173–208 K to minimize thermal motion artifacts. Key parameters include R-factors <0.05 and data-to-parameter ratios >17:1 . Complementary techniques like IR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., POCl₃), wear PPE (gloves, lab coat), and avoid inhalation of fine powders. Safety Data Sheets (SDS) for related pyrazole derivatives recommend emergency protocols for skin/eye contact (flush with water) and spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potentials. Molecular docking (AutoDock Vina) against target proteins (e.g., tubulin or bacterial enzymes) predicts binding affinities. Validate results with experimental IC₅₀ values from assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or purity issues. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate with orthogonal assays (e.g., sea urchin embryo toxicity vs. cancer cell line viability) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer : Use directing groups (e.g., acetyl or benzoyl) to control substitution patterns. For example, introducing a tetrahydrofuran (oxan-4-ylmethyl) group at N1 requires protecting the amine at C5 during alkylation . Monitor reactions via TLC or LC-MS to track intermediate formation .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.